molecular formula C18H17FN4O B2512909 3-((2-ethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one CAS No. 905764-91-2

3-((2-ethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2512909
CAS No.: 905764-91-2
M. Wt: 324.359
InChI Key: MDEIAEVAUQJQQP-UHFFFAOYSA-N
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Description

3-((2-ethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine family This compound is characterized by its unique structure, which includes an ethylphenyl group, a fluorobenzyl group, and a triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-ethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced through a nucleophilic substitution reaction, where 2-ethylphenylamine reacts with the triazine core.

    Addition of the Fluorobenzyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((2-ethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted triazine derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

3-((2-ethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2-ethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-methylphenyl)amino)-6-(4-chlorobenzyl)-1,2,4-triazin-5(4H)-one
  • 3-((2-isopropylphenyl)amino)-6-(4-bromobenzyl)-1,2,4-triazin-5(4H)-one

Uniqueness

Compared to similar compounds, 3-((2-ethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is unique due to the presence of the ethylphenyl and fluorobenzyl groups. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-ethylanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-2-13-5-3-4-6-15(13)20-18-21-17(24)16(22-23-18)11-12-7-9-14(19)10-8-12/h3-10H,2,11H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEIAEVAUQJQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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